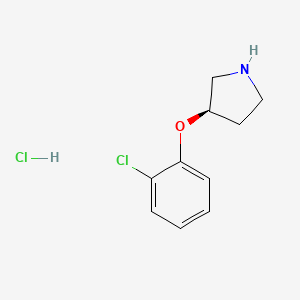

(R)-3-(2-Chlorophenoxy)-pyrrolidine HCl

Description

Contextualization within Chiral Pyrrolidine (B122466) Chemistry Research

The field of chiral pyrrolidine chemistry is a major focus of modern organic and medicinal chemistry. The pyrrolidine ring is considered a "privileged scaffold" because its structure is frequently found in a vast number of FDA-approved drugs and natural products, including alkaloids like nicotine (B1678760) and amino acids like proline. nih.govmappingignorance.orgresearchgate.net The academic interest in pyrrolidines is largely due to several key features:

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereogenic centers, allowing for a wide array of distinct stereoisomers. nih.gov The spatial arrangement of substituents is critical, as different enantiomers or diastereomers of a drug can have vastly different biological activities. mappingignorance.org The specific (R)-configuration of the title compound is therefore not a trivial detail but a defining feature that dictates its interaction with chiral biological targets like enzymes and receptors. nih.govresearchgate.net

Three-Dimensional Structure: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine scaffold give it a non-planar, puckered conformation. nih.govresearchgate.net This three-dimensionality is highly advantageous in drug design, as it allows for more precise and effective exploration of the binding pockets of target proteins. nbinno.com

Synthetic Versatility: The pyrrolidine nucleus, often derived from readily available starting materials like proline, can be functionalized at various positions. mdpi.comosi.lv The development of stereoselective synthesis methods to create specifically substituted pyrrolidines, such as (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, is a testament to the ongoing effort to build libraries of novel chiral compounds for drug discovery. acs.orgorganic-chemistry.orgrsc.org

Within this context, this compound represents a pre-functionalized, stereochemically pure intermediate, enabling chemists to incorporate its specific structural and electronic properties into larger, potentially therapeutic molecules.

Historical Overview of Related Chemical Class Development

The development of pyrrolidine-based compounds has a rich history rooted in natural product chemistry. Early research focused on isolating and understanding the structure of alkaloids containing the pyrrolidine ring. wikipedia.org The discovery of the biological activities of these natural products spurred interest in synthesizing derivatives to improve their properties.

A significant milestone was the use of the amino acid (S)-proline as a chiral starting material. mdpi.com This provided an accessible and inexpensive way to produce enantiomerically pure pyrrolidine derivatives, shifting the focus from resolving racemic mixtures to designing asymmetric syntheses from the outset. Over the decades, this has led to the inclusion of the pyrrolidine scaffold in a wide range of therapeutic areas, including antiviral, anticancer, and central nervous system drugs. nbinno.commdpi.com Drugs such as Captopril, an angiotensin-converting enzyme (ACE) inhibitor, and various modern antiviral agents like Glecaprevir and Voxilaprevir, feature a core pyrrolidine structure, highlighting the enduring importance of this chemical class. researchgate.netmdpi.com The evolution of synthetic methods has allowed for the creation of increasingly complex substitution patterns, leading to compounds like this compound, which combine the chiral pyrrolidine core with other pharmacologically relevant fragments. mdpi.com

Rationale for Advanced Chemical Investigations of this compound

The scientific rationale for investigating a specific molecule like this compound is based on the principle of molecular design, where distinct structural components are combined to achieve a desired chemical function.

The (R)-3-Substituted Pyrrolidine Core: Substitution at the 3-position of the pyrrolidine ring is a common strategy in drug design. nih.gov The specific (R)-stereochemistry fixes the orientation of the bulky phenoxy group in space. This is critical because the precise positioning of substituents is often the key to achieving high-affinity binding to a biological target. Research on different enantiomers of pyrrolidine-based compounds has repeatedly shown that one enantiomer is often significantly more active than the other. frontiersin.orgnih.gov

The Phenoxy Moiety: The phenoxy group itself is a privileged structure in medicinal chemistry. nih.gov It can participate in important non-covalent interactions, such as π–π stacking with aromatic amino acid residues (e.g., tyrosine or phenylalanine) in a protein's binding site. This ability to form strong interactions makes it a valuable component for enhancing the binding affinity of a potential drug molecule. nih.gov

The Ortho-Chloro Substituent: The placement of a chlorine atom on the phenoxy ring, particularly at the ortho position, serves to modulate the group's electronic and steric properties. The electron-withdrawing nature of chlorine can alter the charge distribution of the aromatic ring and its ability to participate in hydrogen bonding. Furthermore, its presence can influence the preferred conformation of the phenoxy group relative to the pyrrolidine ring, which can be exploited to fine-tune the molecule's fit within a target binding site and potentially improve selectivity. nih.gov

Therefore, this compound is investigated not necessarily as an end-product, but as a highly specialized chiral intermediate. Its structure is pre-optimized with features known to be favorable for biological interactions, making it an attractive starting point for the synthesis of novel drug candidates.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13Cl2NO |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

(3R)-3-(2-chlorophenoxy)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1 |

InChI Key |

LTLSKZXQXKHRPE-DDWIOCJRSA-N |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=CC=C2Cl.Cl |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2Cl.Cl |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of R 3 2 Chlorophenoxy Pyrrolidine Hcl

Enantioselective Synthetic Approaches to Pyrrolidine (B122466) Scaffolds

Enantioselective synthesis aims to directly produce the desired enantiomer, (R)-3-hydroxypyrrolidine, from achiral or prochiral starting materials, thereby avoiding the separation of enantiomers at a later stage.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective construction of pyrrolidine rings. nih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the ring-forming reaction. Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a notable example, where chiral phosphoramidite (B1245037) ligands can induce high enantioselectivity in the formation of the pyrrolidine ring. nih.gov While broadly applicable, the specific application to form the 3-hydroxypyrrolidine precursor would require appropriately substituted starting materials.

Another significant advancement is the use of copper-catalyzed intramolecular hydroamination reactions. This method can provide access to enantiopure α-arylpyrrolidines and could be adapted for the synthesis of other substituted pyrrolidines. mdpi.com The choice of a suitable chiral ligand is crucial for achieving high enantiomeric excess (ee).

| Catalytic System | Reaction Type | Key Feature | Potential Application |

| Palladium/Chiral Phosphoramidite | [3+2] Cycloaddition | Forms the pyrrolidine ring with high enantioselectivity. nih.gov | Synthesis of the core pyrrolidine scaffold from acyclic precursors. |

| Copper/Chiral Ligand | Intramolecular Hydroamination | Efficient formation of the pyrrolidine ring from an amino-alkene precursor. mdpi.com | Cyclization to form the chiral pyrrolidine intermediate. |

Chiral Auxiliary Strategies for Stereocontrol

Chiral auxiliary-based strategies involve temporarily incorporating a chiral molecule into the synthetic sequence to direct the stereoselective formation of the desired product. This auxiliary is then removed in a subsequent step. For the synthesis of the pyrrolidine scaffold, a chiral auxiliary can be attached to either the nitrogen or a carbon atom of the precursor molecule to control the stereochemistry of ring formation or functionalization.

For instance, the use of a chiral N-tert-butanesulfinyl group in a [3+2] cycloaddition reaction between N-tert-butanesulfinylazadienes and azomethine ylides allows for the diastereoselective synthesis of densely substituted pyrrolidines. mdpi.com The sulfinyl group can be subsequently removed to yield the desired pyrrolidine.

Organocatalytic Pathways to Pyrrolidine Derivatives

Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. rsc.orggoogle.com Proline and its derivatives are prominent organocatalysts for the enantioselective formation of various heterocyclic compounds, including pyrrolidines. rsc.orggoogle.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, guiding the reaction pathway to favor one enantiomer. For example, chiral pyrrolidine-based organocatalysts have been successfully used in asymmetric Michael additions to construct chiral building blocks that can be further elaborated into the desired 3-hydroxypyrrolidine. rsc.org

Diastereoselective Synthesis and Subsequent Separation Techniques

Diastereoselective synthesis involves creating a molecule with multiple stereocenters in a way that favors the formation of one diastereomer over others. In the context of synthesizing (R)-3-(2-Chlorophenoxy)-pyrrolidine, a common approach is the diastereoselective reduction of a prochiral ketone precursor, such as N-Boc-3-pyrrolidinone. The use of a chiral reducing agent can lead to the preferential formation of either (R)- or (S)-N-Boc-3-hydroxypyrrolidine.

Alternatively, a substrate-controlled diastereoselective approach can be employed, where an existing stereocenter in the starting material directs the formation of a new stereocenter. Following the diastereoselective reaction, the resulting diastereomers, which have different physical properties, can be separated using standard techniques like chromatography or crystallization.

Chiral Resolution Methodologies Applied to Pyrrolidine Precursors

Chiral resolution is a classical and widely practiced method for separating a racemic mixture of enantiomers. For the synthesis of (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, this typically involves the resolution of a racemic precursor, most commonly (±)-3-hydroxypyrrolidine or a protected derivative thereof.

Classical Resolution via Diastereomeric Salt Formation

This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net

For the resolution of racemic 3-hydroxypyrrolidine, which is basic, a chiral acid is used as the resolving agent. Common chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.

The process involves the following steps:

Salt Formation: The racemic 3-hydroxypyrrolidine is treated with an enantiomerically pure chiral acid in a suitable solvent.

Fractional Crystallization: The solvent is chosen such that one of the diastereomeric salts is significantly less soluble than the other, causing it to crystallize out of the solution.

Isolation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer of 3-hydroxypyrrolidine is then liberated by treating the salt with a base to neutralize the chiral acid.

| Resolving Agent (Example) | Target Compound | Principle of Separation |

| (+)-Dibenzoyl-D-tartaric acid | (±)-3-Hydroxypyrrolidine | Formation of diastereomeric salts with different solubilities. researchgate.net |

| (S)-(+)-Mandelic acid | (±)-3-Hydroxypyrrolidine | Differential crystallization of the resulting diastereomeric salts. |

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.

Kinetic Resolution Methodologies

Kinetic resolution is a pivotal technique for obtaining the desired (R)-enantiomer from a racemic mixture of precursors, typically a protected 3-hydroxypyrrolidine. This separation is often achieved through enzymatic catalysis, where an enzyme selectively acylates one enantiomer at a much faster rate than the other.

Lipases are commonly employed for this purpose due to their stereoselectivity. For instance, the acetylation of racemic N-protected 3-hydroxypyrrolidine can be efficiently catalyzed by various lipases. A study by Bäckvall et al. utilized lipase (B570770) PS-IM in conjunction with a ruthenium catalyst for dynamic kinetic resolution, which allows for the in-situ racemization of the slower-reacting enantiomer, thereby theoretically enabling a 100% yield of the desired product. rsc.org In their work on the acetylation of N-Cbz protected 3-hydroxy-pyrrolidine, they achieved a high yield of 87% with an excellent enantioselectivity of 95% for the (R)-acetylated product. rsc.org

Other research has also demonstrated the efficacy of Amano lipases P and PS-IM for the resolution of 3-hydroxypyrrolidines. rsc.org These enzymatic methods offer a highly selective route to the chiral precursors necessary for the synthesis of this compound.

Table 1: Enzymatic Kinetic Resolution of 3-Hydroxypyrrolidine Derivatives

| Enzyme | Substrate | Acylating Agent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase PS-IM | (±)-N-Cbz-3-hydroxypyrrolidine | Acetic Anhydride | (R)-N-Cbz-3-acetoxypyrrolidine | 95% | rsc.org |

| Amano Lipase P | (±)-3-hydroxy-pyrrolidine | Acetic Anhydride | (R)-3-acetoxypyrrolidine | >99% | rsc.org |

| Novozym® 435 | trans-(±)-3,4-disubstituted pyrrolidine | Vinyl Acetate | Acylated product | >99% | rsc.org |

Preparative Chromatographic Enantioseparation

For the direct separation of enantiomers, preparative chromatographic techniques are indispensable. Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful methods for isolating the desired (R)-enantiomer of 3-(2-Chlorophenoxy)-pyrrolidine or its precursors on a larger scale.

Preparative SFC, in particular, has gained prominence as a "green" technology due to its use of supercritical CO2 as the primary mobile phase, which significantly reduces the consumption of organic solvents. nih.govresearchgate.netmdpi.comresearchgate.net This technique offers advantages in terms of speed, efficiency, and easier product recovery. nih.govresearchgate.net The choice of the chiral stationary phase (CSP) is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used and have shown broad applicability in separating a diverse range of chiral compounds. mdpi.com

The selection of an appropriate CSP and mobile phase is typically determined through initial screening at an analytical scale before scaling up to a preparative method. For compounds similar to the target molecule, amylose-based CSPs have demonstrated good performance. mdpi.com

Chemical Transformations of Precursors to Yield this compound

Mitsunobu Coupling Approaches for Phenoxy Linkage

The formation of the ether linkage between the 2-chlorophenol (B165306) and the pyrrolidine ring is a key step in the synthesis. The Mitsunobu reaction is a widely utilized and efficient method for this transformation. organic-chemistry.orgmissouri.edunih.gov This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, in this case, a phenol, under mild conditions with inversion of stereochemistry at the alcohol center. organic-chemistry.orgmissouri.edu

In the context of synthesizing (R)-3-(2-Chlorophenoxy)-pyrrolidine, a protected (S)-3-hydroxypyrrolidine is typically used as the starting material. The reaction is carried out in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The use of sterically hindered phenols in Mitsunobu reactions has been studied, and while it can slow down the reaction rate, the use of high concentrations and sonication can lead to significant rate increases. acs.org

Pyrrolidine Ring-Forming Reactions

The construction of the pyrrolidine ring itself can be achieved through various synthetic strategies. One common approach is the intramolecular cyclization of a suitable acyclic precursor. For instance, a palladium-catalyzed hydroarylation of N-alkyl pyrrolines can lead to the formation of 3-aryl pyrrolidines. chemrxiv.orgnih.gov

Another powerful method is the [3+2] cycloaddition reaction. This can involve the reaction of an azomethine ylide with an alkene to form the five-membered pyrrolidine ring. ua.esmdpi.com Diastereoselective versions of this reaction, using chiral auxiliaries or catalysts, can be employed to control the stereochemistry of the newly formed chiral centers. acs.orgnih.govnih.gov Furthermore, multicomponent reactions offer an efficient way to construct highly substituted pyrrolidines in a single step. acs.orgnih.govnih.gov

Deprotection and Salt Formation Chemistry

The final steps in the synthesis typically involve the removal of any protecting groups and the formation of the hydrochloride salt. A common protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group. The cleavage of carbamates like the Boc group can be achieved under various conditions. organic-chemistry.orgmasterorganicchemistry.comyoutube.com Acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, are frequently used for Boc deprotection. masterorganicchemistry.com Alternatively, milder methods using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) have also been developed. organic-chemistry.orglookchem.com

Following deprotection, the free base of (R)-3-(2-Chlorophenoxy)-pyrrolidine is converted to its hydrochloride salt. This is typically accomplished by treating a solution of the amine with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol (B130326), which leads to the precipitation of the desired salt.

Mechanism-Oriented Studies of Key Synthetic Steps

The Mitsunobu reaction, a cornerstone in the synthesis of the target compound, has been the subject of extensive mechanistic studies. nih.govnih.govacs.orgacs.orgthieme-connect.com The generally accepted mechanism involves the initial reaction of the phosphine with the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then protonates the nucleophile (the phenol) and activates the alcohol for nucleophilic attack.

The reaction typically proceeds with inversion of configuration at the secondary alcohol, which is crucial for obtaining the desired (R)-enantiomer from an (S)-alcohol precursor. organic-chemistry.orgmissouri.edu However, studies have shown that for sterically hindered alcohols, the reaction can sometimes proceed with retention of configuration through the intermediacy of an acyloxyphosphonium salt followed by acyl transfer. nih.govacs.org Computational studies have also been employed to further elucidate the reaction pathway and the structures of the various intermediates. nih.gov A deeper understanding of the mechanism allows for the optimization of reaction conditions to ensure high yields and stereoselectivity.

Transition State Analysis in Chiral Induction

Transition state analysis is a cornerstone of understanding and predicting stereoselectivity in chemical reactions. In the synthesis of chiral pyrrolidines, the formation of the desired enantiomer is dictated by the relative energy of the diastereomeric transition states leading to the possible stereoisomers. The transition state with the lower activation energy will be preferentially traversed, resulting in a higher reaction rate and yielding the major enantiomer. Computational methods are employed to locate and calculate the energies of these transient structures, providing a quantitative basis for the observed or predicted enantiomeric excess. emich.edu

In a typical asymmetric synthesis of a 3-substituted pyrrolidine, chiral induction can be achieved through various means, such as the use of a chiral catalyst, a chiral auxiliary on the substrate, or the inherent chirality of a starting material. For instance, in an organocatalyzed intramolecular aza-Michael cyclization to form a pyrrolidine ring, a chiral phosphoric acid catalyst can form a hydrogen-bonded complex with the substrate. whiterose.ac.uk DFT calculations on such systems reveal that the catalyst creates a specific chiral environment around the reacting centers. The substrate can adopt several conformations leading to different transition states, but non-covalent interactions (e.g., hydrogen bonding, steric repulsion) within the chiral pocket of the catalyst stabilize one transition state over the others. mdpi.com

For example, in the enantioselective synthesis of substituted pyrrolidines, the analysis might compare the transition states for the Re-face and Si-face attack on a key intermediate. The difference in the calculated Gibbs free energy (ΔΔG‡) between these two competing transition states directly correlates with the enantiomeric ratio of the products. A larger energy difference implies higher enantioselectivity.

Table 1: Illustrative Transition State Energy Data for a Model Asymmetric Pyrrolidine Synthesis

| Transition State | Description | Relative Gibbs Free Energy (ΔG‡, kcal/mol) | Key Interacting Groups | Predicted Major Product |

| TS-R | Leads to the (R)-enantiomer | 0.0 | Catalyst-Substrate H-bond, minimal steric clash | (R)-enantiomer |

| TS-S | Leads to the (S)-enantiomer | +2.5 | Steric repulsion with catalyst's bulky group | (S)-enantiomer |

This table illustrates how computational analysis can quantify the energetic preference for one stereochemical pathway over another. The lower energy of TS-R indicates that the formation of the (R)-product is kinetically favored.

Reaction Coordinate Mapping for Pyrrolidine Ring Closure

Reaction coordinate mapping involves charting the lowest energy path from reactants to products, identifying all intermediates and transition states along the way. nih.gov This provides a detailed energetic profile of the reaction, revealing the rate-determining step and offering insights into the feasibility of the proposed mechanism. For the synthesis of a pyrrolidine ring, a key step is the intramolecular cyclization. This can occur through various mechanisms, such as nucleophilic attack of a nitrogen atom onto an electrophilic carbon center. nih.gov

Computational modeling of the ring closure for a generic N-substituted 4,5-unsaturated amine, a common precursor for pyrrolidines, would typically proceed as follows:

Conformational Search: Identifying the low-energy conformations of the open-chain precursor.

Transition State Search: Locating the transition state for the C-N bond formation. The geometry of this transition state (e.g., bond lengths of the forming bond, ring pucker) is crucial.

Intermediate/Product Calculation: Optimizing the geometry of the resulting cyclic intermediate or product.

Energy Profile Construction: Connecting these stationary points (reactants, transition state, product) on a potential energy diagram.

The resulting reaction coordinate map visualizes the energy barriers that must be overcome for the reaction to proceed. For instance, in the formation of a pyrrolidinedione derivative, DFT calculations have shown that the cyclization step itself can have a very low energy barrier once the precursor is in a suitable tautomeric form. nih.gov However, the preceding tautomerization might have a much higher barrier, making it the rate-limiting step of the sequence. nih.gov

Table 2: Example of Calculated Parameters along a Reaction Coordinate for Pyrrolidine Ring Closure

| Point on Reaction Coordinate | Description | Potential Energy (kcal/mol) | Forming C-N Bond Distance (Å) |

| Reactant | Acyclic amine precursor | 0.0 | > 3.5 |

| Transition State (TS) | C-N bond partially formed | +15.2 | 2.15 |

| Product | Pyrrolidine ring | -5.8 | 1.47 |

This data demonstrates the energetic changes as the reaction progresses from the open-chain reactant, through the high-energy transition state, to the stable cyclized product. The activation energy of 15.2 kcal/mol represents the kinetic barrier to ring formation. Such detailed mapping is essential for optimizing reaction conditions, such as temperature, to overcome this barrier efficiently.

In Depth Stereochemical Elucidation and Absolute Configuration Assignment of R 3 2 Chlorophenoxy Pyrrolidine Hcl

Advanced Spectroscopic Methods for Absolute Configurationresearchgate.netnih.govnih.gov

Spectroscopic methods that rely on the differential interaction of chiral molecules with polarized light are powerful tools for determining absolute configuration, particularly for samples in solution. nih.gov These techniques are often used in conjunction with computational chemistry to provide a high degree of confidence in stereochemical assignments.

Circular Dichroism (CD) Spectroscopy and Computational Predictionnih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. nih.govspringernature.com While enantiomers have identical absorption spectra for unpolarized light, their CD spectra are mirror images. This property makes CD an invaluable tool for stereochemical analysis.

The modern approach to assigning absolute configuration using CD involves a combination of experimental measurement and computational prediction. rsc.org The experimental CD spectrum of a chiral molecule, such as (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, is recorded. Concurrently, theoretical CD spectra for one of the enantiomers (e.g., the R-enantiomer) are calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). arxiv.org This computational process involves first identifying the low-energy conformations of the molecule, optimizing their geometries, and then calculating the CD spectrum for each conformer. spark904.nl The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. arxiv.org

The absolute configuration is assigned by comparing the experimentally measured spectrum with the computationally predicted one. nih.gov A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as (R). Conversely, if the experimental spectrum is a mirror image of the calculated R-spectrum, the absolute configuration is assigned as (S). The development of advanced computational models and large-scale datasets is continuously improving the accuracy and efficiency of these predictions. arxiv.orgarxiv.org

Table 1: Illustrative Circular Dichroism Spectral Data

This table shows an example of the type of data obtained from a CD spectroscopic analysis.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| 280 | +50 |

| 262 | +1500 |

| 245 | -800 |

| 220 | +2200 |

| 205 | -1500 |

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared range, measuring the differential absorption of left and right circularly polarized IR radiation at the molecule's fundamental vibrational transitions. wikipedia.orgjascoinc.com VCD is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. nih.govspark904.nlrsc.org

Similar to electronic CD, the VCD method relies on comparing the experimental spectrum with a spectrum calculated via ab initio methods like DFT. nih.govnih.gov Since a VCD spectrum contains many distinct bands corresponding to various molecular vibrations, it provides a rich fingerprint of the molecule's 3D structure. wikipedia.org This high information content allows for very reliable assignments of absolute configuration. nih.gov The process involves recording the experimental VCD spectrum of the sample and comparing it to the DFT-calculated spectrum for a specific enantiomer. A match confirms the configuration, while a mirror-image relationship indicates the opposite enantiomer. spark904.nl

Table 3: Representative Vibrational Circular Dichroism Data

This table illustrates typical data points from a VCD spectrum, showing the differential absorbance at specific vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Differential Absorbance (ΔA x 10⁻⁵) |

| 2980 | C-H stretch | +2.5 |

| 2965 | C-H stretch | -1.8 |

| 1450 | CH₂ bend | +0.9 |

| 1325 | C-H wag | -3.2 |

| 1100 | C-O stretch | +4.1 |

Single-Crystal X-ray Diffraction for Definitive Stereochemistrynih.govspark904.nlwikipedia.orgrsc.orgresearchgate.netnih.govmdpi.com

Single-crystal X-ray diffraction is widely considered the gold standard for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of its relative and absolute stereochemistry. wikipedia.orgnih.gov The technique requires a high-quality single crystal of the compound. For amine-containing molecules like 3-(2-Chlorophenoxy)-pyrrolidine, forming a hydrochloride salt can improve crystallinity. researchgate.net

Crystallographic Data Collection and Refinement for Chiral Pyrrolidinesspark904.nlwikipedia.orgmdpi.com

The process begins with growing a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of reflections. The intensities and positions of these reflections are meticulously recorded. princeton.edu

This raw data is then processed to determine the unit cell dimensions and the space group. For an enantiomerically pure chiral molecule, the crystal must belong to one of the 65 chiral (Sohncke) space groups, which lack inversion centers or mirror planes. wikipedia.orgprinceton.edu The collected data is used to solve the crystal structure, generating an initial electron density map from which the positions of the atoms can be determined. This initial model is then refined, a process that adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. researchgate.net The quality of the final structure is assessed using metrics such as the R-factor.

Table 4: Exemplary Crystallographic Data and Refinement Parameters for a Chiral Pyrrolidine (B122466) HCl Salt

This table presents a typical summary of data collection and refinement statistics found in a crystallographic report.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₀H₁₃Cl₂NO |

| Formula Weight | 234.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.541(2) |

| b (Å) | 6.215(1) |

| c (Å) | 10.987(3) |

| β (°) | 105.3(1) |

| Volume (ų) | 562.1(2) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.382 |

| Data Collection | |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | 100 |

| Reflections collected | 5480 |

| Independent reflections | 2150 [R(int) = 0.025] |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.038 |

| wR₂ (all data) | 0.095 |

| Goodness-of-fit on F² | 1.05 |

| Absolute structure parameter (Flack x) | 0.02(4) |

Anomalous Dispersion Techniques for Absolute Structure Determinationspark904.nl

While X-ray diffraction readily reveals the connectivity and relative arrangement of atoms, determining the absolute configuration requires a specific phenomenon known as anomalous dispersion (or resonant scattering). wikipedia.org This effect occurs when the X-ray radiation used is near the absorption edge of one of the atoms in the crystal, causing a phase shift in the scattered X-rays. ias.ac.in

This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are normally equal. In the presence of an anomalous scatterer, the intensities of these "Bijvoet pairs" become unequal (I(hkl) ≠ I(-h-k-l)). mit.edu By measuring these intensity differences, the absolute configuration can be determined unambiguously. ias.ac.in

The presence of the chlorine atom in this compound is highly advantageous for this technique. Chlorine is a sufficiently heavy atom to produce a measurable anomalous scattering signal, especially with standard copper (CuKα) or molybdenum (MoKα) X-ray sources. ias.ac.inmit.edu During the final stages of crystallographic refinement, the Flack parameter is calculated. A value close to 0 for a given stereochemical model indicates that the assigned absolute configuration is correct, while a value close to 1 suggests it is inverted. mit.edu

Chiral Derivatizing Agent (CDA) NMR Spectroscopy for Enantiomeric Purity

The assessment of enantiomeric purity is a critical step in the characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with the use of Chiral Derivatizing Agents (CDAs), offers a powerful method for this determination. This technique transforms a pair of enantiomers, which are otherwise indistinguishable in a standard NMR spectrum, into a pair of diastereomers with distinct NMR signals.

The underlying principle involves the covalent reaction of the chiral analyte, in this case, the secondary amine of the pyrrolidine ring in (R)- and (S)-3-(2-chlorophenoxy)-pyrrolidine, with a chiral derivatizing agent. This reaction creates a new molecule containing two chiral centers. The resulting diastereomers exhibit different spatial arrangements, leading to variations in the chemical environments of their respective nuclei. Consequently, these differences manifest as separate, quantifiable signals in the NMR spectrum, most commonly observed in ¹H or ¹⁹F NMR.

A variety of CDAs are available, with the choice depending on the functional group of the analyte. For a secondary amine like that in 3-(2-chlorophenoxy)-pyrrolidine, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, and 1-naphthylethyl isocyanate. The reaction with the CDA would produce diastereomeric amides or ureas.

The enantiomeric excess (% ee) can then be calculated by integrating the well-resolved signals corresponding to each diastereomer. The accuracy of this method hinges on the reaction proceeding to completion without any kinetic resolution, meaning both enantiomers react at the same rate.

Table 1: Hypothetical ¹H NMR Data for Diastereomers of 3-(2-Chlorophenoxy)-pyrrolidine derivatized with a CDA

| Proton | Diastereomer 1 (from R-enantiomer) Chemical Shift (ppm) | Diastereomer 2 (from S-enantiomer) Chemical Shift (ppm) | Δδ (ppm) |

| Pyrrolidine CH-O | 4.85 | 4.89 | 0.04 |

| Pyrrolidine N-CH₂ | 3.60 | 3.65 | 0.05 |

| Aromatic Proton (ortho to O) | 6.90 | 6.92 | 0.02 |

Note: This table is illustrative and represents the type of data that would be obtained from such an experiment.

Conformational Analysis in Solution and Solid State

The biological function and physical properties of a molecule are not only dictated by its absolute configuration but also by its preferred three-dimensional shape or conformation. For a flexible molecule like this compound, which contains a five-membered pyrrolidine ring, multiple conformations are possible. The study of these conformations in both solution and the solid state provides a complete picture of the molecule's structural landscape.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Ring Conformations

The pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. These conformations can interconvert rapidly on the NMR timescale at room temperature, resulting in averaged signals. Dynamic NMR (DNMR) spectroscopy is a technique that allows for the study of these conformational exchange processes.

By recording NMR spectra at various temperatures, it is possible to slow down the rate of interconversion. At a sufficiently low temperature, known as the coalescence temperature, the exchange rate becomes slow enough that distinct signals for the axial and equatorial protons of the individual conformations can be observed. Analysis of the changes in the NMR lineshape as a function of temperature allows for the determination of the activation energy (ΔG‡) for the ring-flipping process. This provides valuable information about the energy barrier between the major conformations.

For this compound, DNMR studies would focus on the protons of the pyrrolidine ring. The splitting patterns and chemical shifts of these protons at low temperatures would reveal the preferred puckering of the ring and the orientation of the 2-chlorophenoxy substituent (pseudo-axial or pseudo-equatorial).

Computational Modeling of Preferred Conformations

In conjunction with experimental techniques like DNMR, computational modeling provides powerful insights into the conformational preferences of a molecule. Using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), the potential energy surface of this compound can be systematically explored to identify stable, low-energy conformations.

These calculations can predict the relative energies of different ring puckers and the rotational orientation of the 2-chlorophenoxy group. The results can help to rationalize the experimental observations from DNMR and provide a more detailed understanding of the intramolecular forces, such as steric hindrance and electronic interactions, that govern the conformational landscape.

Furthermore, computational methods can be used to predict NMR chemical shifts for the identified low-energy conformations. A comparison of these predicted shifts with the experimental data can provide strong evidence for the predominant conformation in solution.

Table 2: Hypothetical Calculated Relative Energies of (R)-3-(2-Chlorophenoxy)-pyrrolidine Conformations

| Conformation | Pyrrolidine Pucker | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (C₂-endo) | Pseudo-equatorial | 0.00 |

| 2 | Twist (C₃-exo/C₂-endo) | Pseudo-equatorial | 0.75 |

| 3 | Envelope (C₃-exo) | Pseudo-axial | 2.50 |

Note: This table is illustrative of the type of data generated from computational modeling studies.

By combining the empirical data from advanced NMR techniques with the theoretical insights from computational modeling, a detailed and robust model of the stereochemical and conformational properties of this compound can be constructed.

Cutting Edge Analytical Methodologies for Characterization and Quality Control of R 3 2 Chlorophenoxy Pyrrolidine Hcl

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatographic methods are the cornerstone of purity assessment and enantiomeric separation in the pharmaceutical industry. phenomenex.com The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, a polar and chiral molecule, several advanced chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the determination of enantiomeric excess in pharmaceutical compounds. heraldopenaccess.us The key to separating enantiomers via HPLC lies in the use of a chiral environment, most commonly achieved through a Chiral Stationary Phase (CSP). nih.govsigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for the enantioseparation of a broad range of chiral compounds, including those with structures analogous to this compound. researchgate.netnih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times. sigmaaldrich.com

For the analysis of this compound, a method utilizing an amylose-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), is typically employed. dergipark.org.tr The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol (B145695), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing for basic analytes like pyrrolidines. dergipark.org.tr

| Parameter | Condition |

|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Lux Amylose-1, Chiralpak AD) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (B46881) (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This method allows for the baseline separation of the (R) and (S) enantiomers, enabling the accurate quantification of the enantiomeric excess (e.e.), which is a critical quality attribute. heraldopenaccess.us

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com However, this compound, being a salt, is non-volatile and cannot be directly analyzed by GC. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. nih.gov

Common derivatization strategies for amines include acylation or silylation. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the pyrrolidine (B122466) nitrogen with a trimethylsilyl (B98337) (TMS) group. This process neutralizes the basicity and increases the volatility of the molecule, making it amenable to GC analysis. nih.gov

Once derivatized, the compound can be separated on a capillary column, often one with a non-polar or medium-polarity stationary phase. The use of a mass spectrometer (MS) as a detector (GC-MS) is highly advantageous as it provides both quantitative data and structural information from the mass spectrum. researchgate.netnih.govnih.gov

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C (5 min) |

| Injector Temp. | 250 °C |

| Detector | Mass Spectrometer (EI, 70 eV) |

While GC can be used for purity analysis, achieving chiral separation often requires a specific chiral GC column, which may be less universally applicable than chiral HPLC columns for this class of compounds.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly within the pharmaceutical industry. nih.govbookey.app SFC utilizes a mobile phase, typically carbon dioxide, heated and pressurized above its critical point, resulting in a "supercritical fluid" with unique properties. This fluid has a viscosity similar to a gas and a solvating power similar to a liquid, which leads to higher diffusion rates and lower pressure drops. researchgate.net Consequently, SFC often provides faster separations and higher throughput compared to HPLC, while also being considered a "greener" technique due to the reduction in organic solvent consumption. researchgate.netnih.gov

Polysaccharide-based CSPs are also the preferred choice for enantioseparation in SFC. chromatographyonline.com Research on pyrrolidone derivatives has shown excellent separation performance on chlorinated cellulose and amylose-based stationary phases. researchgate.net The mobile phase in SFC typically consists of supercritical CO2 modified with a small percentage of a polar organic solvent (co-solvent), such as methanol (B129727) or ethanol, to modulate the retention and selectivity. researchgate.net

A study on the separation of antibacterial pyrrolidone derivatives demonstrated that chlorinated chiral stationary phases provided superior performance. researchgate.net The optimal conditions involved a mobile phase of CO2 and methanol at a controlled backpressure and temperature. researchgate.net

| Parameter | Optimized Condition |

|---|---|

| Column | Lux Cellulose-2 (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | CO2 / Methanol (85:15, v/v) |

| Flow Rate | 2 mL/min |

| Outlet Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 210 nm |

These conditions resulted in excellent resolution and retention factors for compounds structurally related to this compound, highlighting the suitability of SFC for its quality control. researchgate.net

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular structure of compounds by providing information about their mass and fragmentation patterns. kcl.ac.uk High-Resolution Mass Spectrometry (HRMS) offers the ability to measure mass with very high accuracy, allowing for the determination of the elemental composition of a molecule and its fragments. core.ac.uk

The first step in HRMS analysis is the determination of the exact mass of the molecular ion. For this compound, analysis is typically performed on the free base (C10H12ClNO) after electrospray ionization (ESI) in positive ion mode, which generates the protonated molecule [M+H]+. The theoretical exact mass of this ion can be calculated and compared to the experimentally measured value to confirm the elemental formula.

Chemical Formula: C10H12ClNO

Protonated Ion: [C10H13ClNO]+

Calculated Exact Mass: 214.0680 (for ³⁵Cl isotope)

Upon confirmation of the molecular formula, tandem mass spectrometry (MS/MS) is used to induce fragmentation of the precursor ion. The resulting product ions provide a structural fingerprint of the molecule. The fragmentation pathways for pyrrolidine-containing compounds are well-studied. researchgate.netwvu.edu For the protonated (R)-3-(2-Chlorophenoxy)-pyrrolidine, key fragmentation pathways would likely include:

Cleavage of the C-O ether bond: This can lead to the formation of a 2-chlorophenol (B165306) ion or a protonated 3-hydroxypyrrolidine fragment.

Loss of the pyrrolidine ring: A characteristic fragmentation for α-pyrrolidinophenones is the neutral loss of the pyrrolidine moiety. wvu.edu

Fragmentation of the pyrrolidine ring: This can involve ring-opening followed by the loss of small neutral molecules.

| Precursor m/z (Exact) | Fragment m/z (Exact) | Proposed Structure/Loss |

|---|---|---|

| 214.0680 | 129.0027 | [C6H6ClO]+ (Protonated 2-chlorophenol) |

| 86.0964 | [C5H12N]+ (Fragment from pyrrolidine ring) | |

| 70.0651 | [C4H8N]+ (Iminium ion after ring opening) |

Analyzing these fragmentation pathways provides unambiguous confirmation of the compound's structure. core.ac.uknih.gov

While MS can distinguish compounds by their mass-to-charge ratio, it cannot typically differentiate between isomers (compounds with the same chemical formula but different structures), such as positional isomers or enantiomers, as they have identical masses. umons.ac.be Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ion. researchgate.netnih.gov

In an ion mobility experiment, ions are propelled through a drift tube filled with a buffer gas. Ions with a more compact shape (smaller collision cross-section, CCS) will travel faster than more extended ions of the same mass and charge. umons.ac.be This difference in drift time allows for their separation.

IM-MS is a powerful tool for distinguishing isomers that are challenging to separate chromatographically. nih.gov For (R)-3-(2-Chlorophenoxy)-pyrrolidine, IM-MS could be used to:

Differentiate positional isomers: (R)-3-(2-Chlorophenoxy)-pyrrolidine, (R)-3-(3-Chlorophenoxy)-pyrrolidine, and (R)-3-(4-Chlorophenoxy)-pyrrolidine would have identical exact masses but different shapes, and therefore different CCS values, allowing for their separation. biorxiv.org

Distinguish stereoisomers: While more challenging, IM-MS can sometimes separate enantiomers. The subtle differences in the three-dimensional structures of the (R) and (S) enantiomers can lead to measurable differences in their CCS values, particularly when they form adducts with a chiral selector molecule in the gas phase. researchgate.net

| Compound | Isomer Type | Expected Outcome |

|---|---|---|

| (R)- vs. (S)-3-(2-Chlorophenoxy)-pyrrolidine | Enantiomers | Potentially different drift times/CCS values, separation may be enhanced with chiral modifiers. |

| 3-(2-Chlorophenoxy)-pyrrolidine | Positional Isomers | Distinct drift times/CCS values due to different substitution patterns on the phenyl ring, allowing for clear separation. |

| 3-(4-Chlorophenoxy)-pyrrolidine |

The integration of ion mobility with high-resolution mass spectrometry provides an exceptionally high level of analytical detail, ensuring the unambiguous identification and characterization of complex molecules like this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation and purity assessment of organic molecules. slideshare.netresearchgate.net Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it invaluable for confirming the identity and integrity of this compound.

The ¹H NMR spectrum of a related compound, 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride, shows distinct signals corresponding to the protons in different parts of the molecule. For instance, the protons on the pyrrolidine ring and the chloroethyl chain exhibit characteristic chemical shifts and splitting patterns that are crucial for structural confirmation. chemicalbook.com Similarly, the analysis of substituted pyrrolidino-I h -C 80 adducts demonstrates how chemical shifts in the ¹H NMR spectrum can reveal the stereochemistry and electronic environment of the pyrrolidine ring. researchgate.net

In the context of this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons of the 2-chlorophenoxy group, the methine proton at the chiral center (C3), and the methylene (B1212753) protons of the pyrrolidine ring. The precise chemical shifts and coupling constants of these protons would provide unambiguous confirmation of the compound's structure.

Below is a hypothetical ¹H NMR data table for this compound, illustrating the expected chemical shifts for its key protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (H) | 6.8 - 7.5 | Multiplet |

| Pyrrolidine (CH) | ~5.0 | Multiplet |

| Pyrrolidine (CH₂) | 3.2 - 3.8 | Multiplet |

| Pyrrolidine (CH₂) | 2.0 - 2.4 | Multiplet |

This table is illustrative and actual values may vary based on solvent and experimental conditions.

While one-dimensional (1D) NMR provides essential information, complex molecules often exhibit overlapping signals that can be challenging to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for resolving these ambiguities by revealing the connectivity between atoms. omicsonline.org

A COSY experiment on this compound would show correlations between adjacent protons, allowing for the tracing of the proton network within the pyrrolidine ring and confirming the substitution pattern. An HSQC experiment would correlate each proton signal with the carbon atom to which it is directly attached, providing a complete carbon-proton framework of the molecule. This detailed connectivity map is instrumental in the definitive structural assignment of the compound.

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity and assay of pharmaceutical compounds. acs.orgresearchgate.net Unlike chromatographic techniques, qNMR does not require a reference standard for the analyte itself; instead, a certified internal standard of known purity is used. nih.gov The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. sphinxsai.com

For the assay determination of this compound, a specific, well-resolved proton signal from the molecule (e.g., a distinct aromatic proton or the methine proton) would be integrated and compared to the integral of a known amount of an internal standard. This method allows for a highly accurate and precise determination of the compound's mass fraction purity. The use of qNMR for the analysis of hydrochloride salts has been demonstrated to be effective, sometimes employing techniques like using alkaline deuterated methanol to neutralize the HCl salt in situ for better solubility and signal resolution. researchgate.net

A typical qNMR experiment would involve the following parameters:

| Parameter | Typical Setting | Purpose |

| Pulse Angle | 90° | Ensures quantitative excitation of all nuclei. |

| Relaxation Delay (d1) | > 5 x T₁ | Allows for complete relaxation of all protons between scans, ensuring accurate signal integration. |

| Number of Scans | 16 - 64 | Improves signal-to-noise ratio for better precision. |

| Internal Standard | e.g., Maleic Acid | A certified reference material with non-overlapping signals. |

Advanced Spectrophotometric and Potentiometric Methods

Beyond NMR, spectrophotometric and potentiometric techniques provide complementary information crucial for the quality control of this compound.

UV-Vis spectrophotometry is a widely used technique for the qualitative and quantitative analysis of compounds containing chromophores—parts of a molecule that absorb ultraviolet or visible light. hunterlab.com The 2-chlorophenoxy group in this compound acts as a chromophore, making this technique suitable for its analysis.

The UV spectrum of the compound would exhibit characteristic absorption maxima (λmax) corresponding to the electronic transitions within the aromatic ring. For instance, a study on the determination of chlorophenoxy acid herbicides utilized UV detection at 232 nm. nih.gov Similarly, the analysis of complex compounds often involves scanning across a range of wavelengths (e.g., 290-700 nm) to identify absorption peaks. iivs.org The position and intensity of these peaks are indicative of the compound's identity and concentration. A typical UV-Vis analysis of a chlorophenoxy compound might reveal the following:

| Parameter | Value |

| λmax 1 | ~270 nm |

| λmax 2 | ~277 nm |

| Solvent | Methanol or Ethanol |

This table is illustrative and based on typical values for chlorophenoxy compounds.

Potentiometric titration is a highly accurate method for determining the concentration of a substance in solution, making it ideal for quantifying the hydrochloride salt content of this compound. imeko.net This technique involves titrating the sample with a standard solution of a titrant and monitoring the change in potential of a suitable electrode. The endpoint of the titration, which corresponds to the equivalence point, is identified by a sharp change in potential.

For the analysis of a hydrochloride salt of an organic base, a common approach is to titrate with a standardized solution of a strong base, such as sodium hydroxide. agroparistech.fr The titration of the protonated amine (the conjugate acid) allows for the precise determination of the amount of hydrochloride present. This method is widely used in pharmaceutical analysis for its reliability and precision in quantifying salt forms of active pharmaceutical ingredients. iu.edumdpi.com

The key parameters in a potentiometric titration for HCl quantification are summarized below:

| Parameter | Description |

| Titrant | Standardized Sodium Hydroxide (NaOH) solution |

| Electrode System | Glass electrode and a reference electrode (e.g., Ag/AgCl) |

| Endpoint Detection | Inflection point of the titration curve (potential vs. volume of titrant) |

| Solvent | Typically an aqueous or mixed aqueous-organic medium |

Computational Chemistry and Theoretical Insights into R 3 2 Chlorophenoxy Pyrrolidine Hcl

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn dictates the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the ground state properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. scirp.org In a typical DFT study of (R)-3-(2-Chlorophenoxy)-pyrrolidine, the molecular geometry is first optimized to find the lowest energy arrangement of atoms. This is often performed using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), which provides a robust description of electron correlation and polarization. ijcce.ac.ir

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. scirp.orgnih.gov

For (R)-3-(2-Chlorophenoxy)-pyrrolidine, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenoxy ring, while the LUMO may be distributed across the aromatic system. The protonation of the pyrrolidine (B122466) nitrogen to form the hydrochloride salt would significantly lower the energy of orbitals associated with the pyrrolidine ring, making it less likely to participate in electron donation.

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution onto the electron density surface. The MEP provides a visual guide to the molecule's reactive sites, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). elixirpublishers.com Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), offer quantitative measures of the molecule's stability and reactivity. ijcce.ac.irirjweb.com

| Calculated Property | Typical DFT (B3LYP/6-311G++) Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.7 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.75 eV | Measures resistance to change in electron distribution. ijcce.ac.ir |

| Electrophilicity Index (ω) | 2.5 eV | Quantifies the ability to accept electrons. nih.gov |

While DFT is highly effective, ab initio ("from the beginning") methods provide a systematically improvable and often more accurate approach, albeit at a higher computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on direct solutions of the Hartree-Fock equations without reliance on empirically fitted parameters.

High-level composite methods like the Weizmann-1 (W1) or Gaussian-n (e.g., G3, G4) theories are employed to achieve "chemical accuracy" (typically within 1 kcal/mol) for thermochemical properties like enthalpies of formation and reaction energies. scispace.com For a molecule like (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, these methods could be used to precisely calculate its gas-phase basicity, proton affinity, and the energetics of its formation. Such calculations serve as a benchmark for less computationally expensive methods and can help resolve inconsistencies in experimental data. scispace.com

Molecular Dynamics Simulations for Conformational Space Exploration

The static picture provided by QM calculations is complemented by Molecular Dynamics (MD) simulations, which explore the molecule's dynamic behavior and conformational flexibility over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field (like AMBER, OPLS, or CHARMM) to describe the potential energy of the system as a function of its atomic coordinates.

For this compound, an MD simulation would typically be run in a periodic box of solvent molecules (e.g., water) to mimic solution-phase conditions. nih.gov The simulation, often spanning hundreds of nanoseconds, tracks the trajectory of every atom, revealing the accessible conformations of the molecule. Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating whether the simulation has reached a stable equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): This identifies which parts of the molecule are most flexible by measuring the fluctuation of individual atoms around their average positions.

Radius of Gyration (Rg): This metric describes the compactness of the molecule's structure over time. Significant changes in Rg can indicate major conformational transitions. mdpi.com

Conformational Clustering: This analysis groups the vast number of snapshots from the simulation into a few representative conformational families, providing insight into the most populated shapes the molecule adopts. nih.gov

Simulations can reveal, for example, the preferred orientation of the 2-chlorophenoxy group relative to the pyrrolidine ring and how this is influenced by interactions with the solvent and the chloride counter-ion. nih.gov

Prediction of Spectroscopic Properties (NMR, CD, IR)

Computational methods are extensively used to predict spectroscopic properties, which can be crucial for structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: DFT calculations are highly effective at predicting Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The standard approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. This process can yield highly accurate predictions for both ¹H and ¹³C chemical shifts, aiding in the assignment of complex experimental spectra. mdpi.comnih.gov

Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. arxiv.org Each calculated frequency corresponds to a specific normal mode of vibration, such as the N-H stretch of the ammonium (B1175870) ion, the aromatic C-Cl stretch, or the C-O-C ether stretch. While harmonic frequency calculations often overestimate experimental values, a uniform scaling factor is typically applied to bring the predicted spectrum into excellent agreement with experiment, helping to assign specific absorption bands. arxiv.orgarxiv.org

Circular Dichroism (CD) Spectroscopy: For chiral molecules like the (R)-enantiomer, CD spectroscopy is a key analytical technique. Time-Dependent DFT (TD-DFT) can be used to simulate the CD spectrum by calculating the rotational strengths of electronic transitions. The predicted spectrum can then be compared to the experimental one to confirm the absolute configuration of the chiral center.

| Spectroscopic Parameter | Predicted Mode / Shift (Illustrative) | Associated Molecular Feature |

|---|---|---|

| ¹³C NMR Shift | ~75 ppm | C-O carbon on the pyrrolidine ring |

| ¹³C NMR Shift | ~155 ppm | Aromatic carbon attached to oxygen |

| ¹H NMR Shift | > 9.0 ppm | Ammonium (N-H) protons |

| IR Frequency | ~3200-3000 cm⁻¹ | N-H⁺ stretch |

| IR Frequency | ~1250 cm⁻¹ | Aryl-alkyl ether C-O-C stretch |

| IR Frequency | ~750 cm⁻¹ | Aromatic C-Cl stretch |

Modeling of Reaction Mechanisms and Catalytic Pathways Related to Synthesis

Computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of how a synthesis proceeds.

A key step in the synthesis of (R)-3-(2-Chlorophenoxy)-pyrrolidine is likely the Williamson ether synthesis, involving the reaction of (R)-3-hydroxypyrrolidine with 2-chlorophenol (B165306) or a related derivative. DFT or high-level ab initio methods can be used to model this Sₙ2 reaction. scispace.com Calculations would involve:

Optimizing the geometries of the reactants, the transition state (TS), and the products.

Performing a frequency calculation to confirm the nature of the stationary points (reactants and products have all positive frequencies, while the TS has exactly one imaginary frequency corresponding to the reaction coordinate).

Calculating the activation energy (the energy difference between the TS and the reactants), which determines the reaction rate.

Using Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state correctly connects the reactants and products on the potential energy surface.

These models can be used to understand regioselectivity, stereoselectivity, and the effect of catalysts or different reaction conditions, thereby enabling the optimization of synthetic routes. scispace.com

Analysis of Intermolecular Interactions in Crystal Lattices

The solid-state structure of this compound is governed by a complex network of intermolecular interactions that dictate how the molecules pack into a crystal lattice. Computational analysis can quantify these interactions and explain the resulting crystal structure.

The lattice energy—the energy released when gaseous ions form a solid crystal—is a key measure of the crystal's stability. libretexts.orgpurdue.edulibretexts.org It can be calculated using force fields or QM-based methods. nih.gov For an ionic salt like this, the primary interactions are the strong electrostatic attractions and hydrogen bonds between the protonated pyrrolidinium (B1226570) cation and the chloride anion.

Methods like Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts. nih.govnajah.edu The surface is mapped with functions that indicate the distance to the nearest atom outside the surface, highlighting regions of close contact. Fingerprint plots derived from this analysis provide a quantitative summary of the different types of interactions present. nih.gov

The expected interactions in the crystal lattice include:

N-H⁺···Cl⁻ Hydrogen Bonds: These are the strongest and most dominant interactions, acting as the primary organizing force in the crystal packing.

C-H···O and C-H···Cl Hydrogen Bonds: Weaker hydrogen bonds involving the C-H groups of the pyrrolidine and aromatic rings as donors and the ether oxygen or chloride ion as acceptors.

π-π Stacking: Potential interactions between the electron-rich chlorophenyl rings of adjacent molecules.

By calculating the pairwise interaction energies between molecules in the crystal, the relative importance of these different forces can be determined, providing a complete understanding of the supramolecular architecture. nih.gov

Chemical Reactivity, Derivatization, and Synthetic Utility of R 3 2 Chlorophenoxy Pyrrolidine Hcl

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine within the pyrrolidine ring is a key site of reactivity. As a nucleophile and a base, this nitrogen atom readily participates in a variety of bond-forming reactions, allowing for extensive derivatization.

Acylation and Alkylation Reactions

The lone pair of electrons on the pyrrolidine nitrogen makes it highly susceptible to reactions with electrophiles, such as acylating and alkylating agents.

Acylation: The nitrogen can be readily acylated to form N-acyl derivatives, or amides. This transformation is typically achieved by reacting (R)-3-(2-Chlorophenoxy)-pyrrolidine with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated. N-acylation is a common strategy in medicinal chemistry; for instance, the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, involves the acylation of a related 2-cyanopyrrolidine derivative with chloroacetyl chloride. beilstein-journals.org The resulting N-acyl derivatives are often stable, crystalline solids. The N-acylation of pyroglutamic acid, a related cyclic amino acid derivative, has been shown to yield compounds with bactericidal and fungicidal properties. researchgate.net

Alkylation: N-alkylation can be accomplished using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. In cases where multiple alkylations are a concern, reductive amination offers a more controlled alternative. This two-step process involves the reaction of the pyrrolidine with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the N-alkylated product.

Formation of N-substituted Derivatives

The nucleophilic nature of the pyrrolidine nitrogen enables the synthesis of a wide array of N-substituted derivatives, which is a foundational strategy in the development of new chemical entities. The synthesis of N-substituted pyrrolidine-2-ones, for example, can be achieved through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures. rdd.edu.iq This highlights the versatility of the pyrrolidine scaffold in forming diverse derivatives.

Beyond simple acylation and alkylation, the nitrogen can participate in other important transformations:

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonyl derivatives (sulfonamides).

Urea and Carbamate Formation: Treatment with isocyanates or carbamoyl (B1232498) chlorides produces N-substituted ureas, while reaction with chloroformates yields carbamates. These functional groups are prevalent in bioactive molecules.

Michael Addition: As a secondary amine, it can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

The following table summarizes potential N-substituted derivatives accessible from (R)-3-(2-Chlorophenoxy)-pyrrolidine.

| Derivative Class | Reagent Example | Product Functional Group |

| N-Acyl | Acetyl chloride | Amide |

| N-Alkyl | Benzyl bromide | Tertiary Amine |

| N-Sulfonyl | Tosyl chloride | Sulfonamide |

| N-Aryl | Activated Aryl Halide | N-Aryl Amine |

| N-Carbamoyl | Phenyl isocyanate | Urea |

| N-Alkoxycarbonyl | Ethyl chloroformate | Carbamate |

Transformations of the Chlorophenoxy Moiety

The 2-chlorophenoxy group provides a second major site for chemical modification through reactions on the aromatic ring. The reactivity of the ring is influenced by the electronic properties of both the chloro and the alkoxy substituents.

Aromatic Substitution Reactions (Electrophilic/Nucleophilic)

Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com The position of substitution is determined by the directing effects of the existing substituents: the alkoxy group (-OR) and the chlorine atom (-Cl). wikipedia.org

Alkoxy Group (-OR): This group is strongly activating and ortho-, para-directing due to its ability to donate electron density to the ring via resonance. minia.edu.egmasterorganicchemistry.com It directs incoming electrophiles to positions 2, 4, and 6 (with position 1 being the carbon attached to the oxygen).

Chlorine Atom (-Cl): This group is deactivating due to its inductive electron-withdrawing effect but is also ortho-, para-directing because its lone pairs can stabilize the carbocation intermediate (arenium ion) via resonance. libretexts.org

In (R)-3-(2-Chlorophenoxy)-pyrrolidine, the alkoxy group is at C1 and the chloro group is at C2. The powerful activating and directing effect of the alkoxy group dominates. It strongly directs incoming electrophiles to the para position (C4) and the open ortho position (C6). The C2 position is already substituted, and the C3 and C5 positions are meta to the activating alkoxy group, making them less favorable. youtube.com Therefore, electrophilic substitution is expected to yield primarily a mixture of 4- and 6-substituted products.

Nucleophilic Aromatic Substitution (NAS): Aryl halides are generally unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comlibretexts.org In (R)-3-(2-Chlorophenoxy)-pyrrolidine, the absence of such activating groups (like -NO₂) means that direct displacement of the chloride by a nucleophile would require harsh conditions (e.g., high temperature, strong base). libretexts.org The reaction proceeds through a high-energy Meisenheimer complex intermediate. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

Modern synthetic chemistry offers powerful tools for modifying aryl halides via metal-catalyzed cross-coupling reactions. The C-Cl bond in the chlorophenoxy moiety can serve as a handle for forming new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are less reactive than the corresponding bromides and iodides, specialized catalyst systems have been developed to facilitate these transformations effectively. libretexts.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.org This is a widely used method for constructing biaryl structures. The reaction typically requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., bulky, electron-rich ligands like XPhos or SPhos are effective for aryl chlorides), and a base (e.g., K₃PO₄, Cs₂CO₃). organic-chemistry.org While electron-rich aryl chlorides can be challenging substrates, modern catalysts often provide good yields. acs.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing aryl amines. Similar to the Suzuki coupling, successful reactions with aryl chlorides rely on specialized ligands that promote the oxidative addition step. tcichemicals.comrsc.orgresearchgate.net

The table below outlines typical conditions for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene / H₂O |

| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / SPhos | NaOtBu | Dioxane |

Stereoselective Reactions Utilizing the Chiral Pyrrolidine Scaffold